1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 41565-85-9 . It has a molecular weight of 161.25 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline . The InChI code for this compound is 1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.25 . It is a liquid in its physical form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Neuroprotective, Antiaddictive, and Antidepressant-like Activity
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, under the name 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibits complex neuroprotective mechanisms in various neurodegenerative diseases of the central nervous system. It's believed that MAO inhibition and free radical scavenging properties play a critical role in neuroprotection. Furthermore, 1MeTIQ has shown potential as an antiaddictive and antidepressant drug in animal models, demonstrating the ability to gently activate the monoaminergic system in the brain while inhibiting MAO-dependent oxidation and reducing glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Therapeutic Potential in Drug Discovery
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is part of a class of compounds known for its wide range of therapeutic activities, including the prevention of Parkinsonism in mammals. The compounds have been explored for their anticancer properties and have been successful in drug discovery, especially in the fields of cancer and central nervous system disorders. They also show promise as candidates for various infectious diseases like malaria, tuberculosis, HIV-infection, and others (Singh & Shah, 2017).
Safety And Hazards
Future Directions
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMAJLSUMHXAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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